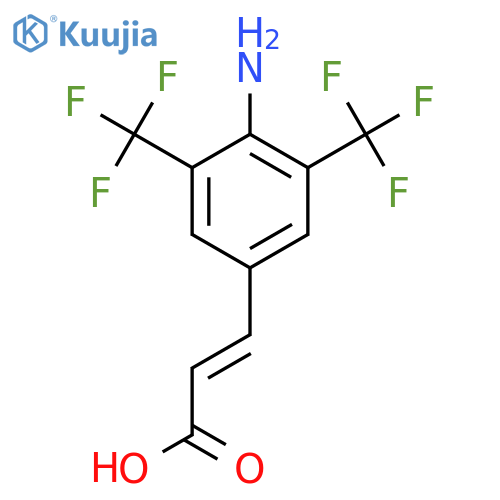Cas no 1807391-57-6 (4-Amino-3,5-bis(trifluoromethyl)cinnamic acid)

1807391-57-6 structure
商品名:4-Amino-3,5-bis(trifluoromethyl)cinnamic acid
CAS番号:1807391-57-6
MF:C11H7F6NO2
メガワット:299.169203996658
CID:4948885
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 化学的及び物理的性質
名前と識別子
-
- 4-Amino-3,5-bis(trifluoromethyl)cinnamic acid
-
- インチ: 1S/C11H7F6NO2/c12-10(13,14)6-3-5(1-2-8(19)20)4-7(9(6)18)11(15,16)17/h1-4H,18H2,(H,19,20)/b2-1+
- InChIKey: QSFLRPFTAPXGIE-OWOJBTEDSA-N
- ほほえんだ: FC(C1C=C(/C=C/C(=O)O)C=C(C(F)(F)F)C=1N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 365
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 63.3
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015016377-1g |
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid |
1807391-57-6 | 97% | 1g |
$1579.40 | 2023-09-02 |
4-Amino-3,5-bis(trifluoromethyl)cinnamic acid 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
1807391-57-6 (4-Amino-3,5-bis(trifluoromethyl)cinnamic acid) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
